2-(N,2,6-trimethylanilino)acetic acid
Description
2-(N,2,6-Trimethylanilino)acetic acid is a substituted aniline derivative characterized by a methylated aniline core (N,2,6-trimethyl substitution) linked to an acetic acid functional group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound’s structure combines the aromaticity and steric effects of the trimethylaniline moiety with the acidic and hydrogen-bonding properties of the carboxylic acid group.
Properties
CAS No. |
224648-47-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24g/mol |
IUPAC Name |
2-(N,2,6-trimethylanilino)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12(3)7-10(13)14/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
FPNRTIMOGMBJPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(C)CC(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(N,2,6-trimethylanilino)acetic acid to analogs reported in the literature, focusing on substituent patterns, functional groups, and inferred physicochemical properties.
Structural and Functional Group Differences
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Substituent Effects: The N-methyl group in the target compound reduces the basicity of the aniline nitrogen compared to non-methylated analogs (e.g., 2-(3,4-dimethylanilino)acetohydrazide ). In contrast, 2,4,6-trimethyl substitution (as in the phenol derivative ) increases steric bulk but may enhance aromatic stability.
Functional Group Influence :
- Acetic Acid vs. Hydrazide : The carboxylic acid group in the target compound confers higher acidity (pKa ~2.5–4.5) compared to the acetohydrazide analog (pKa ~8–10), influencing solubility in aqueous media and reactivity in condensation reactions .
- Ethanethioate Ester : The thioester in the benzimidazole-linked compound introduces sulfur-based reactivity (e.g., nucleophilic acyl substitution), contrasting with the carboxylic acid’s hydrogen-bonding and ionic interactions.
Aromatic vs. Heterocyclic Systems :
Physicochemical and Reactivity Comparisons
Table 2: Inferred Properties Based on Structural Features
| Property | This compound | 2-(3,4-Dimethylanilino)acetohydrazide | 2,6-Dimethyl-4-(2,4,6-trimethylanilino)phenol | S-(Benzimidazol-2-yl) Ethanethioate |
|---|---|---|---|---|
| Water Solubility | Moderate (carboxylic acid) | Low (hydrazide) | Low (phenol) | Very low (thioester) |
| Acidity | High (pKa ~3-4) | Moderate (pKa ~8-10) | Moderate (phenol pKa ~10) | Low (thioester) |
| Thermal Stability | Moderate | High (hydrazide resonance) | High (phenol oxidative stability) | Low (thioester labile) |
| Reactivity | Acid-catalyzed esterification | Nucleophilic substitution (hydrazide) | Electrophilic aromatic substitution | Thioester hydrolysis |
Discussion:
- Solubility: The acetic acid group enhances aqueous solubility compared to phenol or thioester derivatives, which are more lipophilic .
- Reactivity: The target compound’s carboxylic acid can participate in salt formation or act as a hydrogen-bond donor, whereas the thioester in is prone to hydrolysis under basic conditions.
- Biological Implications : While bioactivity data are absent, the hydrazide group in is associated with antimicrobial properties, and benzimidazole derivatives are common in drug design (e.g., antiparasitic agents).
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